molecular formula C10H13FN2O5 B8809598 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B8809598
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is a synthetic nucleoside analog. It is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. The compound is characterized by the presence of a fluorine atom and a methyl group at the 2’ position of the deoxyribose sugar, which distinguishes it from its natural counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.

    Methylation: Addition of the methyl group at the 2’ position.

    Glycosylation: Coupling of the modified sugar with a uracil base.

Industrial Production Methods: Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine.

Scientific Research Applications

(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA and RNA synthesis and function.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The presence of the fluorine and methyl groups enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

    2’-Deoxy-2’-fluorouridine: Lacks the methyl group at the 2’ position.

    2’-Deoxy-2’-methyluridine: Lacks the fluorine atom at the 2’ position.

    2’-Fluoro-2’-methylcytidine: Contains a cytosine base instead of uracil.

Uniqueness: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position, which enhances its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)

InChI Key

ARKKGZQTGXJVKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

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